molecular formula C14H17ClF3N B15333547 N-(2,6-Diisopropylphenyl)-1-chloro-2,2,2-trifluoroethanimine

N-(2,6-Diisopropylphenyl)-1-chloro-2,2,2-trifluoroethanimine

Cat. No.: B15333547
M. Wt: 291.74 g/mol
InChI Key: MEWWANKZSQWJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,6-diisopropylphenyl ring

Properties

Molecular Formula

C14H17ClF3N

Molecular Weight

291.74 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C14H17ClF3N/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-13(15)14(16,17)18/h5-9H,1-4H3

InChI Key

MEWWANKZSQWJJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,6-diisopropylaniline with trifluoroacetic anhydride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then treated with thionyl chloride to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to proceed efficiently .

Major Products Formed

The major products formed from reactions involving N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield an imidoyl amine derivative, while oxidation can produce a corresponding imidoyl oxide .

Scientific Research Applications

N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate or a catalyst .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,6-diisopropylphenyl)benzamidine
  • N,N’-Bis(2,6-diisopropylphenyl)-4-toluamidine
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desired .

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